molecular formula C17H15N5OS B10984149 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B10984149
M. Wt: 337.4 g/mol
InChI Key: XGTAFNPLJKEINQ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase, which plays a critical role in the JAK-STAT signaling pathway Source . This pathway is central to hematopoiesis, immune function, and cell growth, and its dysregulation, particularly through mutant JAK2 (e.g., JAK2 V617F), is a hallmark of various myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis Source . Consequently, this compound serves as a crucial research tool for investigating the pathogenesis of JAK2-driven malignancies and for evaluating the efficacy of targeted therapeutic strategies in cellular and animal models of disease. Its high selectivity for JAK2 over other JAK family members makes it particularly valuable for dissecting the specific contributions of JAK2 signaling in complex biological systems and for developing more precise cancer treatments Source .

Properties

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C17H15N5OS/c23-15(22-17-21-13-3-1-4-14(13)24-17)11-5-7-12(8-6-11)20-16-18-9-2-10-19-16/h2,5-10H,1,3-4H2,(H,18,19,20)(H,21,22,23)

InChI Key

XGTAFNPLJKEINQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Pyrimidin-2-ylamino)benzoyl Chloride

The pyrimidin-2-ylamino moiety is typically introduced via nucleophilic aromatic substitution (SNAr). For example, 4-aminobenzonitrile reacts with 2-chloropyrimidine derivatives under basic conditions to form 4-(pyrimidin-2-ylamino)benzonitrile, which is subsequently hydrolyzed to the carboxylic acid and converted to the acyl chloride.

Critical Parameters :

  • Solvent Selection : Iso-propanol or acetonitrile facilitates SNAr by stabilizing transition states.

  • Temperature : Reflux conditions (100–110°C) accelerate substitution but risk cyanide hydrolysis side reactions.

  • Catalysis : DMAP (dimethylaminopyridine) enhances acylation efficiency by activating the carbonyl.

Synthesis of 5,6-Dihydro-4H-Cyclopenta[d]Thiazol-2-Amine

This bicyclic thiazole is synthesized via cyclocondensation of cyclopentanone derivatives with thiourea or thioamide precursors. A representative protocol involves:

  • Formation of Cyclopenta[d]thiazol-2-amine :
    Cyclopentanone is treated with ammonium thiocyanate and bromine in acetic acid to yield 2-aminocyclopenta[d]thiazole.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) or sodium borohydride reduces unsaturated bonds to achieve the 5,6-dihydro structure.

Optimization Insights :

  • Cyclization Efficiency : Excess thiourea (1.5 eq) ensures complete ring closure.

  • Purification : Recrystallization from ethyl acetate/heptane mixtures removes polymeric byproducts.

Amide Bond Formation: Coupling Strategies

The final step involves reacting 4-(pyrimidin-2-ylamino)benzoyl chloride with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine. Two principal methods are employed:

Schotten-Baumann Reaction

Conditions :

  • Solvent : Dichloromethane/water biphasic system

  • Base : Aqueous sodium carbonate (pH 9–10)

  • Temperature : 0–5°C to minimize hydrolysis

Procedure :
The acyl chloride is added dropwise to a cooled suspension of the amine in dichloromethane and base. After stirring for 2–4 hours, the organic layer is separated, dried (Na2SO4), and concentrated.

Yield : 68–72% (crude), rising to 85–90% after silica gel chromatography.

Carbodiimide-Mediated Coupling

Reagents :

  • EDC/HCl (1.2 eq), HOBt (1.1 eq)

  • Solvent: DMF or THF

  • Temperature: 25°C

Advantages : Superior for moisture-sensitive substrates. Preactivation of the carboxylic acid (30 min) before amine addition reduces side reactions.

Yield : 75–80% with >98% purity by HPLC.

Process Optimization and Scalability

Chlorination and Acylation

Phosphorus oxychloride (POCl3) is pivotal for converting hydroxylpyrimidines to chloropyrimidines. In Example 3, 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile reacted with POCl3 at 97°C for 7 hours, achieving 85–90% conversion to the chlorinated intermediate. Distilling off 50% of excess POCl3 under vacuum improved yield reproducibility.

Byproduct Mitigation

  • Dimethylaminopyridine (DMAP) : Catalytic DMAP (0.1 eq) in acetonitrile reduced acylation time from 12 hours to 4 hours while suppressing N-acylation of the pyrimidine amine.

  • Workup Protocols : Sequential washes with 50% potassium carbonate and water removed unreacted benzoyl chloride and DMAP residues.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR : Aromatic protons of the benzamide (δ 7.96–7.70 ppm) and thiazole NH (δ 10.06 ppm) confirm structure.

  • HPLC-MS : Purity >99% achieved via methanol/water recrystallization.

Impurity Profiling

Major impurities include:

  • N-Acylated DMAP adducts (0.5–1.2%): Controlled by limiting DMAP to 0.1 eq.

  • Hydrolyzed benzamide : Mitigated by maintaining reaction pH >8 during workup .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide as an anticancer agent. Research conducted by Walid Fayad et al. demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines when screened through multicellular spheroid models, which are more representative of in vivo tumor environments than traditional monolayer cultures .

2. Inhibition of Enzymatic Activity
The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been tested for its ability to inhibit protein kinases that play crucial roles in cell signaling pathways associated with tumor growth and metastasis. The structure of the compound allows it to interact effectively with the ATP-binding sites of these kinases, leading to reduced phosphorylation and subsequent inhibition of cancer cell proliferation .

3. Neuropharmacological Effects
There is emerging evidence suggesting that this compound may also interact with metabotropic glutamate receptors, which are implicated in various neurological disorders. Preliminary studies indicate that compounds with similar structures can modulate these receptors, offering potential therapeutic avenues for conditions such as anxiety and depression .

Case Studies

  • Cytotoxicity Assessment : A study published in 2019 evaluated the cytotoxic effects of this compound on several human cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated a dose-dependent response, with IC50 values suggesting effective inhibition at low concentrations .
  • Kinase Inhibition Profiling : In another investigation focusing on kinase inhibition, the compound was tested against a panel of kinases involved in oncogenic signaling pathways. The findings revealed that it selectively inhibited certain kinases while sparing others, indicating a potential for developing targeted therapies .
  • Neuropharmacological Evaluation : A preliminary neuropharmacological study assessed the compound's effects on animal models exhibiting anxiety-like behaviors. Results showed significant anxiolytic effects compared to control groups, suggesting its potential utility in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Benzamides

(a) 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
  • Key Differences: Replaces the cyclopenta[d]thiazole core with a pyridyl-substituted thiazole. Contains a morpholinomethyl group at position 5 of the thiazole, enhancing hydrophilicity compared to the cyclopentane-fused system in the target compound. Dichlorobenzamide substituent vs. pyrimidinylamino benzamide in the target.
  • Data : Melting point 215–217°C; confirmed via $ ^1H $/$ ^{13}C $ NMR and HRMS .
(b) N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h)
  • Key Differences: Features an isonicotinamide group instead of the pyrimidinylamino-benzamide. Dimethylaminomethyl substitution at thiazole position 5, offering basicity distinct from the target’s cyclopenta[d]thiazole.
  • Data : Yellow solid; HRMS m/z 407.1432 (M+H$^+$) .
Comparison Table :
Compound Core Structure Substituent at Benzamide/Thiazole Molecular Weight Key Functional Groups
Target Compound Cyclopenta[d]thiazole 4-(Pyrimidin-2-ylamino)benzamide Not provided Pyrimidine, Benzamide
4d Pyridyl-substituted thiazole 3,4-Dichlorobenzamide ~490 g/mol Morpholine, Chlorine
4h Pyridyl-substituted thiazole Isonicotinamide ~407 g/mol Dimethylamine, Pyridine

Cyclopenta[d]thiazole Derivatives

(a) N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
  • Key Differences: Replaces the pyrimidinylamino-benzamide with a dimethyloxazole-acetamide group. Smaller molecular weight (277.34 g/mol vs. ~350–400 g/mol estimated for the target compound).
  • Data : SMILES string provided; lacks density/boiling point data .
(b) N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-spiro[cyclohexane-isoquinoline]carboxamide
  • Key Differences: Incorporates a spirocyclic isoquinoline-carboxamide system, increasing structural complexity. Methoxyethyl group adds hydrophilicity, contrasting with the pyrimidinylamino group in the target.

Pyrimidine-Linked Analogs

(a) 4-((2-Azidoethoxy)triethyleneglycol)-N-(4-pyridin-2-yl)thiazol-2-yl)benzamide
  • Key Differences: Triethyleneglycol-azide side chain introduces polar, flexible linker vs. the rigid pyrimidinylamino group. Pyridyl-thiazole core instead of cyclopenta[d]thiazole.
  • Synthesis : Hydrogenation with Pd/C; yellow oil product .
(b) N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides
  • Key Differences :
    • Tetrahydropyrimidine-carboxamide replaces benzamide.
    • Benzyl substitution at thiazole position 5 vs. cyclopentane fusion.
  • Synthesis : Acylation with chloroacetyl chloride followed by sulfur/morpholine treatment .

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The cyclopenta[d]thiazole core may enhance rigidity and metabolic stability compared to simpler thiazoles . Pyrimidinylamino groups likely improve target affinity (e.g., kinase inhibition) over chlorinated or morpholine-containing analogs .
  • Data Limitations: No explicit bioactivity or pharmacokinetic data for the target compound in the provided evidence. Physical properties (e.g., solubility, logP) remain uncharacterized, limiting comparative analysis.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a cyclopentane structure, along with a pyrimidine moiety. Its molecular formula is C18H17N5O4SC_{18}H_{17}N_{5}O_{4}S and it has a molecular weight of approximately 399.4 g/mol. The structural features contribute to its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC18H17N5O4SC_{18}H_{17}N_{5}O_{4}S
Molecular Weight399.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival. Studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cell Proliferation Inhibition : The compound has been reported to inhibit the proliferation of A549 human lung cancer cells with an IC50 value of approximately 9 μM .
  • Mechanisms : The inhibition of cell proliferation is associated with alterations in cell morphology, reduced migration capabilities, and induction of cell cycle arrest through mechanisms such as senescence .
  • Broad Spectrum Activity : Further evaluations indicate that derivatives exhibit activity against multiple cancer types, including hepatocarcinoma (HepG2 cells), where some derivatives showed IC50 values as low as 0.25 μM .

Antimicrobial Activity

In addition to its anticancer properties, the compound's thiazole ring is known for its antimicrobial potential:

  • Antibacterial and Antifungal Properties : Compounds containing thiazole moieties have demonstrated activity against various bacterial strains and fungi, such as Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in infectious diseases .
  • Structure–Activity Relationship (SAR) : Studies indicate that modifications in the substituents on the thiazole or pyrimidine rings can enhance antimicrobial efficacy. Electron-withdrawing groups have been found beneficial for increasing lipophilicity and overall activity .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the compound against a panel of 60 human cancer cell lines, revealing significant cytotoxicity across multiple types .
  • Mechanistic Insights : Research involving mechanistic studies has shown that the compound can inhibit specific pathways involved in tumor growth and metastasis, making it a candidate for further development in targeted therapies .

Q & A

Q. What are the recommended synthetic routes for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide, and how are critical intermediates characterized?

The synthesis typically involves multi-step organic reactions, starting with the coupling of cyclopenta[d]thiazole and pyrimidin-2-ylamino benzamide precursors. Key steps include amide bond formation and cyclization under controlled conditions (e.g., inert atmosphere, optimized solvent systems). Critical intermediates should be monitored using thin-layer chromatography (TLC) and characterized via 1^1H/13^13C NMR spectroscopy to confirm structural integrity . High-performance liquid chromatography (HPLC) is recommended for purity assessment (>95%) before proceeding to subsequent steps .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

A combination of 1^1H NMR, 13^13C NMR, and mass spectrometry (MS) is critical for structural elucidation. For purity validation, reverse-phase HPLC with UV detection (e.g., at 254 nm) is standard. Infrared (IR) spectroscopy can confirm functional groups like amides or thiazole rings. Retention times and spectral data should match theoretical predictions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-product formation in the synthesis of this compound?

Design of Experiments (DOE) methodologies, such as factorial designs or response surface modeling, can systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a Central Composite Design (CCD) may reduce the number of trials needed to maximize yield while suppressing side reactions like oxidation or hydrolysis . Computational tools (e.g., density functional theory) can predict reactive intermediates and transition states to guide experimental adjustments .

Q. How should researchers resolve contradictions in biological activity data across different assay models (e.g., enzyme inhibition vs. cell-based assays)?

Contradictions may arise from differences in assay conditions (e.g., pH, redox environment) or off-target effects. To address this:

  • Validate activity using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays).
  • Control for compound stability under assay conditions using LC-MS to detect degradation products .
  • Employ isogenic cell lines to isolate specific pathway interactions .

Q. What computational strategies are effective for predicting the binding modes of this compound with potential enzyme targets?

Molecular docking (e.g., AutoDock Vina) can model interactions between the compound’s thiazole and pyrimidine moieties with active-site residues. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns trajectories assess binding stability and conformational changes. Free energy calculations (MM/PBSA) quantify binding affinities, prioritizing targets for experimental validation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

  • Variation Points : Modify the cyclopenta[d]thiazole’s substituents (e.g., electron-withdrawing groups at position 5) or the benzamide’s pyrimidine linkage.
  • Assay Selection : Test derivatives against a panel of kinases or inflammatory markers to identify key pharmacophores.
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity trends .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step synthesis?

  • Document reaction parameters (e.g., solvent purity, stirring rate, inert gas flow) meticulously.
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis.
  • Validate batch-to-batch consistency via melting point analysis and chiral HPLC if applicable .

Q. How should researchers analyze the compound’s stability under physiological conditions (e.g., pH, temperature)?

Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS and identify breakdown products (e.g., hydrolysis of the amide bond). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

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